REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([CH:11]=O)=[CH:4][C:5]2[O:9][CH2:8][O:7][C:6]=2[CH:10]=1.C(NCCCC)CCC.C1(=O)OC(=O)C2=CC=CC=C12.[N+:33]([CH:36](O)[CH3:37])([O-:35])=[O:34]>C(Cl)Cl>[CH2:8]1[O:7][C:6]2[CH:10]=[C:2]3[C:3]([CH:11]=[C:36]([N+:33]([O-:35])=[O:34])[CH2:37][O:1]3)=[CH:4][C:5]=2[O:9]1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=CC2=C(OCO2)C1)C=O
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)NCCCC
|
Name
|
|
Quantity
|
10.72 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
Nitroethanol
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean-Stark trap, a condenser and a dropping funnel
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for an additional 24 hrs
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
the solution extracted with 2 M NaOH (300 ml×3) and brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a concentrated solution which
|
Type
|
CUSTOM
|
Details
|
to remove dark polar impurities
|
Type
|
CUSTOM
|
Details
|
The isolated material was recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C3C=C(COC3=CC2O1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.89 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |